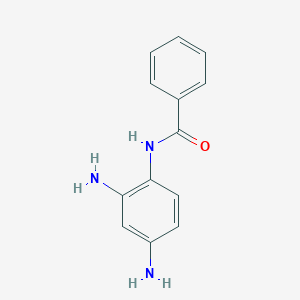

N-(2,4-diaminophenyl)benzamide

描述

Structure

3D Structure

属性

IUPAC Name |

N-(2,4-diaminophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,14-15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZUMPCZMNRCLJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394389 | |

| Record name | Benzamide, N-(2,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56120-01-5 | |

| Record name | Benzamide, N-(2,4-diaminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Functionalization Strategies of N 2,4 Diaminophenyl Benzamide

Amine Group Functionalization Reactions

The presence of two primary amine groups on one of the phenyl rings makes N-(2,4-diaminophenyl)benzamide highly amenable to a variety of functionalization reactions. The nucleophilicity of these groups allows for the formation of new carbon-nitrogen and nitrogen-heteroatom bonds. The relative reactivity of the ortho- and para-amino groups can be influenced by steric and electronic factors, sometimes allowing for regioselective modifications.

Acylation and Alkylation Reactions

Acylation Reactions

The primary amine groups of this compound readily undergo acylation when treated with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. This reaction attaches an acyl group to one or both of the nitrogen atoms, forming a new amide bond. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct. For example, the reaction of phenyl diamine derivatives with benzoyl chlorides in the presence of triethylamine (B128534) is a common method for synthesizing benzamide (B126) derivatives. organic-chemistry.org

Selective acylation of one amino group over the other can be challenging but may be achieved by controlling stoichiometry and reaction conditions. The para-amino group is generally more accessible and may react preferentially under kinetically controlled conditions. Acylation significantly alters the electronic properties of the molecule; for instance, converting an amino group to an acetamido group changes it from a strong activating group to a moderate activating group in electrophilic aromatic substitution. This strategy is employed in the synthesis of various pharmacologically active molecules. mdpi.com

Alkylation Reactions

Alkylation of the amine groups can be achieved using alkyl halides. This reaction introduces alkyl substituents onto the nitrogen atoms. Direct alkylation of aromatic amines with alkyl halides can sometimes lead to overalkylation, producing mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve more controlled and regioselective alkylation, specific reagents and conditions are necessary. For instance, cesium bicarbonate-mediated alkylation has been shown to be effective for regioselective alkylation of related phenolic compounds, suggesting its potential applicability for diaminophenyl systems under controlled conditions. researchgate.netnih.govnih.gov Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another powerful method for controlled mono-alkylation.

Table 1: Examples of Amine Functionalization Reactions on Analogous Compounds This table presents data from reactions on similar aminophenyl or benzamide structures to illustrate typical conditions and outcomes.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acylation | p-Nitroaniline | Acyl chloride, TEA, DCM, rt, 24 hrs | N-(4-nitrophenyl)amide | Not specified | |

| Acylation | Phenyl diamine | Benzoyl chloride, Triethylamine, Dichloromethane | N,N'-Dibenzoyl-phenylenediamine | Not specified | organic-chemistry.org |

| Alkylation | 2,4-Dihydroxyacetophenone | Alkyl bromide, CsHCO₃, CH₃CN, 80 °C, 6 hrs | 4-Alkoxy-2-hydroxyacetophenone | Good to excellent | researchgate.netnih.gov |

Formation of Schiff Bases

The primary amine groups of this compound can react with aldehydes or ketones via a condensation reaction to form imines, commonly known as Schiff bases. This reaction typically occurs under mild acidic or basic conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nanobioletters.commdpi.com Given the two primary amine groups, the reaction can proceed at one or both sites, leading to mono- or di-imine products, depending on the stoichiometry of the carbonyl compound used.

The formation of Schiff bases is a versatile method for introducing a wide variety of substituents onto the this compound core, as a vast number of aldehydes and ketones are commercially available. These imine derivatives are not only stable compounds in their own right but also serve as crucial intermediates for further transformations, such as reduction to secondary amines or as precursors for the synthesis of heterocyclic compounds. nih.gov

Amide Group Functionalization Reactions

The central amide bond in this compound is a robust functional group, but it can undergo specific transformations under appropriate conditions.

Amide Hydrolysis

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, typically requiring heat. google.comresearchgate.net

Acid-catalyzed hydrolysis: Heating the amide in the presence of a strong acid (e.g., HCl, H₂SO₄) and water will break the amide bond to yield a carboxylic acid (benzoic acid) and an amine salt (2,4-diaminophenylammonium ion). rsc.org The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. rsc.org

Base-catalyzed hydrolysis: Saponification, or heating the amide with a strong base like sodium hydroxide, results in the formation of a carboxylate salt (sodium benzoate) and the free diamine (1,3-diaminobenzene, after initial formation of the corresponding amide anion). mdpi.comgoogle.com

Amide Reduction

The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) to yield a secondary amine. This transformation requires powerful reducing agents, as amides are one of the least reactive carboxylic acid derivatives. researchgate.net

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for amide reduction. The reaction typically proceeds in an ethereal solvent like THF or diethyl ether, followed by an aqueous workup, to convert the benzamide into N-(2,4-diaminobenzyl)aniline. nih.gov

Catalytic Hydrosilylation: Nickel-catalyzed reduction using silanes (e.g., PhSiH₃ or TMDS) has emerged as a valuable alternative. organic-chemistry.orgrsc.org This method can be more tolerant of other functional groups compared to LiAlH₄. organic-chemistry.org For example, N-phenyl amides can be efficiently reduced to the corresponding amines using a NiBr₂ catalyst with TMDS at elevated temperatures. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions on Phenyl Moieties

The two phenyl rings of this compound exhibit different reactivities towards aromatic substitution reactions due to the influence of their respective substituents.

Electrophilic Aromatic Substitution (EAS)

On the Diaminophenyl Ring: This ring is highly activated towards electrophilic attack due to the powerful electron-donating and ortho-, para-directing effects of the two primary amine groups (-NH₂). nih.gov Electrophiles will preferentially substitute at the positions ortho and para to the amino groups. In this compound, the positions C5 and C3 are activated by both amines (ortho to one and para to the other). Therefore, reactions like halogenation, nitration, or sulfonation are expected to occur readily on this ring, likely at the C5 position due to steric hindrance at C3 from the adjacent benzamide group.

On the Benzoyl Ring: This ring is deactivated towards electrophilic attack. The amide group as a whole (-NH-CO-Ph) influences the reactivity. The nitrogen's lone pair activates the ring it is attached to (the diaminophenyl ring), while the carbonyl group withdraws electron density from the benzoyl ring, making it less nucleophilic than benzene. nih.gov Therefore, forcing conditions would be required for electrophilic substitution on this ring, which would be directed to the meta-position relative to the carbonyl group. In the nitration of N-phenylbenzamide, the substitution occurs preferentially on the aniline (B41778) ring, which is more activated. nih.govnih.gov

Nucleophilic Aromatic Substitution (SNAr)

Standard SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. nih.govresearchgate.net The parent this compound molecule does not possess these features, making it unreactive under typical SNAr conditions.

However, derivatization can introduce the necessary functionalities. For example, if a halogen were introduced onto one of the rings via EAS, and an amino group were subsequently converted to a nitro group through oxidation and replacement, the resulting molecule could potentially undergo SNAr. A directed SNAr reaction has been reported for ortho-iodobenzamides, where the amide group directs the substitution of the iodine by an amine nucleophile, a reaction that does not require a strong electron-withdrawing group. nih.gov

Development of Novel this compound Scaffolds

The this compound core structure serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. By systematically applying the functionalization strategies described above, libraries of derivatives can be synthesized and screened for biological activity.

The development of new scaffolds often involves modifying the core structure to optimize interactions with a specific biological target. For instance, benzamide derivatives are being investigated as potent inhibitors of various enzymes.

PARP-1 Inhibitors: A series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds were designed and synthesized as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a promising target in cancer therapy. nih.gov

DPP-IV Inhibitors: Novel N-substituted aminobenzamide scaffolds have been designed and evaluated as potential inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme, a key target for managing type 2 diabetes. nih.govdovepress.comdovepress.com

FAK Inhibitors: The 2,4-dianilinopyrimidine core, which can be constructed from precursors related to diaminophenyl structures, is an attractive scaffold for designing small-molecule inhibitors against Focal Adhesion Kinase (FAK), a target in cancer research. mdpi.com

These examples demonstrate that the this compound framework provides a versatile starting point for structure-activity relationship (SAR) studies. Modifications at the amine and amide groups, as well as substitutions on the phenyl rings, can fine-tune the molecule's size, shape, and electronic properties to enhance potency and selectivity for a given biological target. nih.gov

Table 2: Examples of Benzamide Scaffolds in Drug Discovery

| Scaffold Type | Target | Therapeutic Area | Key Structural Features | Reference |

|---|---|---|---|---|

| Benzamidophenyl derivatives | PARP-1 | Oncology | Extended benzamide structures designed for the catalytic pocket of the enzyme. | nih.gov |

| N-substituted aminobenzamides | DPP-IV | Diabetes | Scaffold designed to interact with the active site of the DPP-IV enzyme. | nih.govdovepress.com |

| 2,4-Dianilinopyrimidines | FAK | Oncology | Core structure promotes binding in the ATP binding site of the kinase. | mdpi.com |

Heterocyclic Ring Formation Involving this compound Precursors

The arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various fused heterocyclic ring systems through intramolecular or intermolecular condensation and cyclization reactions.

Benzimidazoles: The ortho-phenylenediamine moiety (the amino group at C2 and the amino group at C1 of the phenylenediamine ring) can react with a variety of one-carbon synthons to form a fused imidazole (B134444) ring. Common reagents include aldehydes, carboxylic acids, or their derivatives. organic-chemistry.org For example, reacting an o-phenylenediamine (B120857) with an aldehyde in the presence of an oxidizing agent or an acid catalyst is a standard method for synthesizing 2-substituted benzimidazoles. researchgate.netnih.govtuiasi.ro In the case of this compound, intramolecular cyclization involving the ortho-amino group and the amide carbonyl is a potential route, though intermolecular reactions with external reagents are more common.

Quinazolinones: The 2-aminobenzamide (B116534) substructure (the amino group at C2 and the benzamide group) is a classic precursor for the synthesis of quinazolin-4(3H)-ones. This can be achieved through condensation with reagents like orthoesters, acid anhydrides, or aldehydes. A copper-mediated tandem C(sp²)–H amination and annulation of benzamides and amidines has been developed as a modern, efficient route to quinazolin-4(1H)-ones. rsc.org

Benzodiazepines: The 1,2-diamine system of the diaminophenyl ring can also be used to construct seven-membered benzodiazepine (B76468) rings. A common method involves the condensation of an o-phenylenediamine with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. researchgate.netnih.gov For example, the reaction of o-phenylenediamine with excess acetone (B3395972) can lead to the formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. researchgate.netnih.gov This reactivity highlights the potential of this compound as a starting material for these important heterocyclic scaffolds. google.commdpi.com

The ability to use this compound as a precursor for these diverse heterocyclic systems significantly expands its utility in synthetic and medicinal chemistry, providing access to privileged structures known for a wide range of biological activities. nih.gov

Advanced Spectroscopic and Analytical Characterization of N 2,4 Diaminophenyl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For N-(2,4-diaminophenyl)benzamide, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its proton and carbon framework.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the various protons within the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment, providing valuable information about their position relative to electron-withdrawing and electron-donating groups.

The aromatic protons of the benzamide (B126) and diaminophenyl rings typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm. The protons on the benzoyl group are influenced by the electron-withdrawing nature of the carbonyl group, while the protons on the diaminophenyl ring are affected by the electron-donating amino groups. The protons of the amine (NH₂) and amide (NH) groups are also observable and their chemical shifts can vary depending on the solvent and concentration due to hydrogen bonding.

Table 1: Representative ¹H NMR Spectral Data for this compound Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic CH | 7.15 - 8.03 | multiplet | 5.9 - 8.8 |

| Amine (NH₂) | 4.40 - 4.70 | singlet (broad) | - |

| Amide (NH) | 6.79 - 8.73 | singlet (broad) | - |

Note: The chemical shifts and coupling constants can vary slightly based on the solvent used and the specific substitution pattern of related benzamide derivatives.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The carbonyl carbon of the amide group is characteristically found in the highly deshielded region of the spectrum, typically between 165 and 175 ppm. The aromatic carbons of both the benzoyl and diaminophenyl rings resonate in the range of approximately 110 to 150 ppm. The specific chemical shifts of these aromatic carbons are influenced by the positions of the amino and benzamido substituents.

Table 2: Predicted and Observed ¹³C NMR Chemical Shifts for Benzamide and Related Structures

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Observed Chemical Shift (δ, ppm) in Benzamide |

| Carbonyl (C=O) | ~170 | 171.4 |

| Aromatic C (ipso to C=O) | ~135 | 134.573 |

| Aromatic CH (ortho) | ~129 | 129.009 |

| Aromatic CH (meta) | ~128 | 128.502 |

| Aromatic CH (para) | ~132 | 132.39 |

Note: The predicted values are general ranges for substituted benzamides. Observed values are for the parent benzamide molecule and serve as a reference.

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in this compound, resolving ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. nih.govsdsu.edu In this compound, COSY spectra would show correlations between adjacent aromatic protons on both the benzoyl and diaminophenyl rings, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com For this compound, each aromatic C-H bond would produce a cross-peak in the HMQC or HSQC spectrum, definitively linking the proton and carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, correlations would be expected between the amide proton and the carbonyl carbon, as well as between the amide proton and carbons of the diaminophenyl ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in this compound by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to specific molecular vibrations.

N-H Stretching : The amino (NH₂) and amide (NH) groups give rise to characteristic stretching vibrations in the region of 3500-3200 cm⁻¹. The primary amine typically shows two bands (asymmetric and symmetric stretching), while the secondary amide shows a single band.

C=O Stretching : A strong absorption band, characteristic of the amide carbonyl group (Amide I band), is expected in the region of 1680-1630 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

N-H Bending : The bending vibration of the N-H bond in the amide group (Amide II band) typically appears around 1650-1550 cm⁻¹.

C-N Stretching : The stretching vibration of the carbon-nitrogen bond is generally observed in the 1400-1200 cm⁻¹ region.

Aromatic C-H and C=C Stretching : Vibrations associated with the aromatic rings, including C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (in the 1600-1450 cm⁻¹ region), are also present.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) & Amide (NH) | Stretching | 3500 - 3200 |

| Carbonyl (C=O) | Stretching (Amide I) | 1680 - 1630 |

| Amide (NH) | Bending (Amide II) | 1650 - 1550 |

| Aromatic C=C | Ring Stretching | 1600 - 1450 |

| C-N | Stretching | 1400 - 1200 |

Raman spectroscopy provides complementary information to FT-IR, as it is based on the scattering of light rather than absorption. Vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the Raman spectrum would also exhibit characteristic peaks for the functional groups. The symmetric vibrations of the aromatic rings are often more prominent in the Raman spectrum. The C=O stretching vibration is also typically observed. The low-frequency region of the Raman spectrum can provide information about the collective vibrations of the molecule and its crystal lattice structure. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and structural details of this compound. In High-Resolution Mass Spectrometry (HRMS), the exact mass of the molecule is measured with high precision, allowing for the unambiguous determination of its elemental formula.

Ionization and Molecular Ion: this compound (C₁₃H₁₃N₃O) has a theoretical monoisotopic mass of 227.1059 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to be readily protonated, primarily on the more basic amino groups, to form the pseudomolecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 228.1137. The presence of three nitrogen atoms dictates that the neutral molecule will have an odd nominal molecular weight, but the search results indicate that compounds with an even number of nitrogen atoms have an even molecular weight, and those with an odd number of nitrogen atoms have an odd molecular weight. As this compound has three nitrogen atoms, its molecular ion peak in electron ionization (EI) would be at an odd m/z value.

Fragmentation Pattern: Upon fragmentation in tandem MS (MS/MS) experiments, the molecule is expected to follow characteristic pathways for benzamides and aromatic amines. libretexts.org A primary fragmentation event involves the cleavage of the amide C-N bond. Common fragmentation patterns for benzamides include the loss of the amino-substituted phenyl group or the benzoyl group. researchgate.net The fragmentation of the resonance-stabilized benzoyl cation (m/z 105) to the phenyl cation (m/z 77) is a well-documented pathway. researchgate.net Alpha-cleavage adjacent to the amino groups on the diaminophenyl ring is also a probable fragmentation route. miamioh.edu More complex rearrangements, such as nitrogen-oxygen exchanges observed in related isomers like protonated N-(3-aminophenyl)benzamide, could also occur, leading to unique product ions. acs.orgnih.gov

HRMS provides the high mass accuracy necessary to distinguish between ions of the same nominal mass but different elemental compositions, confirming the identity of fragment ions and reinforcing structural assignments. rsc.org

| Ion | Formula | Predicted m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺• | C₁₃H₁₃N₃O | 227.11 | Molecular ion (EI) |

| [M+H]⁺ | C₁₃H₁₄N₃O⁺ | 228.11 | Protonated molecule (ESI) |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.03 | Benzoyl cation |

| [C₆H₁₀N₃]⁺ | C₆H₁₀N₃⁺ | 124.09 | Protonated diaminophenyl fragment after amide bond cleavage |

| [C₆H₅]⁺ | C₆H₅⁺ | 77.04 | Phenyl cation from fragmentation of benzoyl cation |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Visible spectroscopy measures the absorption of light by the molecule as a function of wavelength, providing information about its electronic transitions. The UV spectrum of this compound is expected to be dominated by π-π* transitions within the two aromatic rings and the amide group. The presence of the two amino groups (–NH₂) on one of the phenyl rings is significant; these groups act as powerful auxochromes, which are expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzanilide (B160483).

Fluorescence spectroscopy measures the light emitted by the compound after it has absorbed light. Molecules containing both electron-donating groups (the amino functions) and electron-withdrawing groups (the amide carbonyl) linked by a conjugated system can exhibit interesting fluorescence properties. In some cases, dual fluorescence can be observed, arising from emission from both a locally excited (LE) state and a twisted intramolecular charge-transfer (TICT) state. The formation of a TICT state is facilitated by the rotation around the C-N bonds, which is possible in this compound. The emission wavelength and quantum yield would be highly sensitive to solvent polarity.

| Technique | Expected Observation | Underlying Principle |

|---|---|---|

| UV-Vis Absorption | Strong absorption bands in the UV region (e.g., 250-400 nm) | π-π* electronic transitions in the conjugated aromatic system |

| Fluorescence Emission | Emission at a longer wavelength than absorption (Stokes shift) | Radiative decay from the first excited singlet state (S₁) to the ground state (S₀) |

| Solvatochromism | Shift in absorption/emission maxima with changing solvent polarity | Differential stabilization of the ground and excited states by the solvent |

Electron Spin Resonance (ESR) Spectroscopy (for coordination complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specifically used for studying chemical species that have unpaired electrons. While this compound itself is diamagnetic (no unpaired electrons), it can act as a chelating ligand, forming stable coordination complexes with paramagnetic transition metal ions such as Cu(II), Mn(II), or V(IV). The resulting complexes are paramagnetic and can be characterized by ESR spectroscopy. mdpi.com

The ESR spectrum provides detailed information about the electronic environment of the metal center. Key parameters derived from the spectrum include the g-tensor and the hyperfine coupling constants (A-tensor).

g-tensor: This parameter is sensitive to the local symmetry and the nature of the ligand field around the metal ion. For instance, the g-values for a Cu(II) complex can help distinguish between different coordination geometries, such as tetragonally distorted octahedral or square pyramidal. mdpi.com

A-tensor: This describes the magnetic interaction between the unpaired electron and nearby magnetic nuclei (e.g., ⁶³Cu, ⁶⁵Cu, ¹⁴N). The hyperfine splitting pattern can confirm the coordination of the this compound ligand to the metal center through its nitrogen and/or oxygen donor atoms.

By analyzing these parameters, ESR spectroscopy serves as a powerful tool to probe the metal-ligand bonding and geometric structure of coordination complexes involving this compound. mdpi.comnih.gov

| ESR Parameter | Information Obtained | Example Interpretation |

|---|---|---|

| g-values (g∥, g⊥) | Symmetry of the metal ion's environment | For a Cu(II) complex, g∥ > g⊥ > 2.0023 typically indicates a d(x²-y²) ground state in an axially elongated geometry. mdpi.com |

| Hyperfine Coupling (A∥, A⊥) | Covalency of the metal-ligand bond and identity of coordinating atoms | Superhyperfine splitting due to ¹⁴N nuclei would confirm the coordination of the amino or amide nitrogen atoms. |

Advanced Chromatographic Purity and Compositional Analysis (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of this compound and quantifying it in mixtures. These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

For a polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.com A nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks detected, usually by a UV detector set at a wavelength of maximum absorbance. UPLC, which uses columns with smaller particles (<2 µm), offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. sielc.com

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV Absorbance at λmax (e.g., 280 nm) |

| Injection Volume | 10 µL |

Thermal Analysis Techniques (e.g., TGA, DTA)

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide critical information about its thermal stability, melting point, and decomposition profile.

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as it is heated at a controlled rate. A TGA curve for this compound would show a stable plateau at lower temperatures, indicating no mass loss. The onset of a downward slope in the curve signifies the beginning of thermal decomposition. The TGA profile reveals the temperature ranges of decomposition and the mass of any residual material. The decomposition of amides can proceed through the loss of water or ammonia. mdpi.com

Differential Thermal Analysis (DTA): DTA measures the temperature difference between the sample and an inert reference material as they are subjected to the same heating program. The DTA curve shows peaks corresponding to thermal events. An endothermic peak (downward) typically indicates a phase transition like melting, while exothermic peaks (upward) usually correspond to chemical reactions such as decomposition or oxidation. mdpi.com For this compound, DTA would be expected to show a sharp endothermic peak at its melting point, followed by one or more exothermic peaks at higher temperatures corresponding to its decomposition. researchgate.net

| Technique | Expected Thermal Event | Information Provided |

|---|---|---|

| TGA | Stable mass plateau | Temperature range of thermal stability |

| Mass loss step(s) | Onset temperature and profile of decomposition | |

| DTA | Endothermic Peak | Melting point (fusion) |

| Exothermic Peak(s) | Temperature(s) of decomposition |

Computational Chemistry and Theoretical Studies of N 2,4 Diaminophenyl Benzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(2,4-diaminophenyl)benzamide, DFT calculations provide fundamental insights into its geometry, electronic distribution, and spectroscopic properties.

The electronic structure of a molecule is crucial for understanding its chemical reactivity and stability. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.gov

For a structurally related compound, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide (B32628), DFT calculations determined a HOMO-LUMO energy gap of 5.406 eV, suggesting the molecule is highly stable and less reactive. nih.gov In this analog, the HOMO was found to be distributed over the entire molecule, while the LUMO was more concentrated on the aminophenyl ring. nih.gov For this compound, a similar distribution would be expected, with the electron-rich diaminophenyl ring playing a significant role in the molecule's electronic properties. The energy gap is a key factor in predicting the charge transfer interactions that can occur within the molecule. nih.gov

Table 1: Frontier Molecular Orbital (FMO) Energies for a Related Benzamide (B126) Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.12 |

| ELUMO | -0.71 |

| Energy Gap (ΔE) | 5.41 |

Data derived from calculations on N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide nih.gov.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are favorable for nucleophilic attack.

In studies of similar benzamide structures, such as 2-nitro-N-(4-nitrophenyl) benzamide, the MEP map shows distinct negative regions localized around the highly electronegative oxygen atom of the carbonyl group. researchgate.net Conversely, positive potential is typically observed around the hydrogen atoms of the amide (N-H) and amine (-NH2) groups. For this compound, the MEP map would be expected to show:

Negative Potential: A significant region of negative electrostatic potential around the carbonyl oxygen, making it a primary site for hydrogen bonding and electrophilic interactions.

Positive Potential: Regions of positive potential surrounding the hydrogens of the amide linker and the two amino groups on the phenyl ring, indicating these are sites for nucleophilic attack.

This charge distribution is fundamental to understanding intermolecular interactions, such as how the molecule might bind to a biological target. researchgate.netwalisongo.ac.id

Theoretical vibrational analysis using DFT allows for the prediction of infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. esisresearch.org For benzamide derivatives, certain vibrational modes are characteristic.

Based on DFT studies of analogous compounds like 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the following assignments for this compound can be predicted:

N-H Stretching: The amide N-H stretching vibration is typically expected in the 3400-3600 cm⁻¹ region. Hydrogen bonding can cause this band to shift to lower wavenumbers. mdpi.com

C=O Stretching: The carbonyl (C=O) stretching mode is one of the most intense and characteristic bands in the IR spectrum for amides, generally appearing in the 1660–1740 cm⁻¹ range. mdpi.com

Aromatic C-H Stretching: These vibrations typically occur above 3000 cm⁻¹. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is often observed in the 1000-1300 cm⁻¹ region.

These theoretical predictions are invaluable for interpreting experimental spectra and confirming the molecular structure. esisresearch.orgresearchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for Key Functional Groups in Benzamide Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretching | 3600–3400 |

| N-H Stretching | 3123–2927 |

| C=O Stretching | 1740–1660 |

| C-N Stretching | 1300–1000 |

Data based on DFT studies of similar benzamide and aromatic amide structures mdpi.comresearchgate.net.

DFT calculations are widely used to determine the most stable three-dimensional structure of a molecule by optimizing its geometrical parameters (bond lengths, bond angles, and dihedral angles). The optimized geometry corresponds to the minimum energy conformation of the molecule in the gas phase.

For benzamide derivatives, the planarity of the amide group and the relative orientation of the two aromatic rings are of particular interest. In the related structure N-(2,4-difluorophenyl)-2-fluorobenzamide, X-ray diffraction revealed that the two aromatic rings are nearly co-planar, but the central amide group is twisted out of this plane. mdpi.commdpi.com A similar non-planar conformation would be expected for this compound to minimize steric hindrance.

Table 3: Typical Geometrical Parameters for Benzamide-like Structures

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C=O | 1.22 - 1.23 | C-N-C | 123 - 128 |

| C-N (amide) | 1.37 - 1.40 | O=C-N | 122 - 125 |

| C-C (aromatic) | 1.38 - 1.40 | C-C-C (aromatic) | 118 - 121 |

Values are representative and based on computational and crystallographic data of related benzamide compounds mdpi.comresearchgate.net.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations provide a static, minimum-energy structure, Molecular Dynamics (MD) simulations are employed to explore the conformational dynamics of a molecule over time. fu-berlin.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation in a given environment (e.g., in solution).

For a flexible molecule like this compound, MD simulations are essential for:

Conformational Sampling: Identifying the full range of accessible conformations and their relative stabilities. This is particularly important for understanding the rotation around the C-N amide bond and other single bonds.

Solvent Effects: Simulating how the presence of a solvent, like water, influences the molecule's preferred shape and intermolecular interactions.

Binding Dynamics: When studying the interaction with a biological target, MD simulations can reveal the stability of the binding pose, the key intermolecular interactions (like hydrogen bonds), and the conformational changes that occur upon binding. researchgate.netnih.gov

Studies on similar inhibitor-protein complexes have used MD simulations to confirm preferred conformations and understand the stability of ligand binding within an active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu For this compound and its derivatives, which are known inhibitors of Histone Deacetylase (HDAC), QSAR and 3D-QSAR models have been developed to guide the synthesis of more potent inhibitors. nih.gov

Several studies on N-(2-aminophenyl)benzamide derivatives have yielded robust 3D-QSAR models with high statistical significance. sphinxsai.com

Key Findings: These models consistently highlight the importance of specific physicochemical properties for HDAC inhibition. A 3D-QSAR study on 48 aminophenyl benzamide derivatives identified hydrophobic character and the presence of hydrogen bond donating groups as crucial for enhancing inhibitory activity. nih.govresearchgate.net Conversely, the presence of electron-withdrawing groups was found to have a negative impact on potency. nih.govresearchgate.net

Statistical Validation: The predictive power of these models is confirmed by strong statistical parameters. For instance, one atom-based 3D-QSAR model for HDAC inhibitors achieved an excellent correlation coefficient (r²) of 0.99 and a high cross-validated correlation coefficient (q²) of 0.85, indicating a highly predictive and robust model. nih.govresearchgate.net Another study using Molecular Field Analysis (MFA) generated a model with an r² value of 0.927 and a cross-validated q² of 0.815. sphinxsai.com

These QSAR findings provide a clear set of guidelines for rationally designing new this compound-based compounds with potentially improved therapeutic efficacy. nih.govsphinxsai.combenthamdirect.com

Table 4: Summary of QSAR Study Findings for Aminophenyl Benzamide Derivatives as HDAC Inhibitors

| Study Focus | Method | Key Descriptors for High Activity | Statistical Significance |

|---|---|---|---|

| 48 Aminophenyl Benzamide Derivatives | Atom-based 3D-QSAR | Hydrophobic character, Hydrogen bond donors | r² = 0.99, q² = 0.85, F = 631.80 |

| 25 N-(2-Aminophenyl)-Benzamide Derivatives | 2D-QSAR (GFA) | LogP, Molecular Weight, H-bond acceptors | r² = 0.794, q² = 0.634 |

| 25 N-(2-Aminophenyl)-Benzamide Derivatives | 3D-QSAR (MFA) | Steric and Electrostatic Fields | r² = 0.927, q² = 0.815 |

Data compiled from multiple QSAR studies on aminophenyl benzamide derivatives nih.govsphinxsai.comresearchgate.net.

Physicochemical Descriptors and Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) studies on derivatives of N-(2-aminophenyl)-benzamide have been conducted to understand the relationship between their chemical structure and biological activity, particularly as Histone Deacetylase (HDAC) inhibitors. nih.govsphinxsai.com These models rely on physicochemical descriptors to correlate the molecular features with inhibitory potency.

A key finding from these studies is the crucial role of hydrophobicity in the HDAC inhibitory activity of these compounds. The inclusion of hydrophobic substituents is suggested to enhance inhibition. nih.gov Furthermore, the presence of hydrogen bond donating groups positively contributes to the inhibitory potency. nih.gov Conversely, electron-withdrawing groups have been shown to have a negative influence on activity. nih.gov In one 3D-QSAR study, a five-point pharmacophore model was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, which defined the essential geometric features for activity. nih.gov

Statistical Validation of QSAR Models

The robustness and predictive power of QSAR models are evaluated through rigorous statistical validation. For models developed for N-(2-aminophenyl)-benzamide derivatives, various statistical metrics have been employed. sphinxsai.com These models are typically built using a training set of molecules and validated with an external test set. sphinxsai.com

Common validation parameters include the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive correlation coefficient for the test set (r²pred). An acceptable QSAR model generally has an r² value greater than 0.6 and a q² greater than 0.5. mdpi.com Studies on aminophenyl benzamide derivatives have yielded statistically significant models. For instance, a 3D-QSAR model demonstrated a high correlation coefficient (r² = 0.99) and a good cross-validated coefficient (q² = 0.85), indicating excellent internal predictive power. nih.gov Another study focusing on both 2D and 3D-QSAR models also produced highly predictive and statistically significant results, with a 3D-QSAR model showing an r² of 0.927 and a q² of 0.815. sphinxsai.com

Table 1: Statistical Validation of QSAR Models for Aminophenyl Benzamide Derivatives

| Model Type | r² (Correlation Coefficient) | q² or r²cv (Cross-validated Coefficient) | r²pred (Predictive r²) | Reference |

|---|---|---|---|---|

| 3D-QSAR | 0.99 | 0.85 | Not Reported | nih.gov |

| 2D-QSAR (GFA) | 0.794 | 0.634 | 0.6343 | sphinxsai.com |

Quantum Mechanical Calculations for Electronic and Optical Properties

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict various properties of molecules like this compound.

Prediction of Hyperpolarizability for Nonlinear Optics

The search for new materials with high optical nonlinearities is a significant area of research for applications in photonic technology. Quantum chemical calculations are used to predict the first-order hyperpolarizability (β), a key parameter that quantifies the nonlinear optical (NLO) response of a molecule. mdpi.commdpi.com Molecules with large β values are considered promising candidates for NLO materials. nih.gov

For organic molecules, the NLO response is often associated with intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group within the molecule. nih.govnih.gov The structure of this compound, featuring electron-donating amino groups and a benzamide framework, suggests potential for ICT and NLO properties. Theoretical calculations of dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) can elucidate this potential. mdpi.com Often, the calculated values for a candidate molecule are compared to those of urea (B33335), a standard reference material for NLO properties. mdpi.com A higher β value than urea indicates a significant NLO response, making the compound a potential applicant for the development of NLO materials. mdpi.com

Analysis of Intra- and Intermolecular Interactions

The solid-state architecture and physicochemical properties of this compound are heavily influenced by a network of non-covalent interactions, including hydrogen bonds and π-stacking.

Hydrogen Bonding Networks

The this compound molecule contains multiple hydrogen bond donors (the amide N-H and two amino -NH2 groups) and acceptors (the carbonyl oxygen and amino nitrogens), making it capable of forming extensive and robust hydrogen bonding networks. mdpi.comnih.gov

Intramolecular Hydrogen Bonds: In related benzanilide (B160483) structures, intramolecular hydrogen bonds can form between an amide hydrogen and a nearby atom, leading to the formation of stable, quasi-ring structures that influence the molecule's conformation. nih.govmdpi.com

Intermolecular Hydrogen Bonds: Intermolecular hydrogen bonds are critical in defining the crystal packing. In many benzamide derivatives, the primary interaction is the formation of amide-amide hydrogen bonds of the N-H···O type, which link molecules into chains or dimers. nih.gov For example, molecules can be linked by N—H⋯O hydrogen bonds into infinite chains. nih.gov The presence of additional amino groups, as in this compound, allows for a more complex, three-dimensional network of hydrogen bonds, further stabilizing the crystal structure.

π-Stacking and Other Non-Covalent Interactions

In addition to hydrogen bonding, other non-covalent interactions involving the aromatic rings play a significant role in the molecular assembly.

Other Interactions: Weaker interactions, such as C-H···π and C-H···O contacts, can also contribute to the stability of the crystal lattice, completing the network of intermolecular forces. mdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Conformational Landscape Analysis of this compound

A comprehensive conformational landscape analysis of this compound, which would involve the systematic exploration of its potential energy surface to identify stable conformers, transition states, and the energetic barriers between them, is not extensively detailed in the currently available scientific literature. Computational chemistry and theoretical studies focusing specifically on the conformational preferences of this molecule, including detailed data on dihedral angles, relative energies of different conformers, and rotational energy profiles, are limited.

However, general principles of conformational analysis for benzanilide-type molecules can provide some insight into the likely structural features of this compound. The conformational freedom in this molecule primarily arises from the rotation around the amide bond (C-N) and the single bonds connecting the amide group to the phenyl and diaminophenyl rings.

Key aspects that would be considered in a detailed conformational analysis include:

Amide Bond Conformation: The amide bond in benzanilides typically exhibits a high degree of double bond character, leading to a significant rotational barrier and a preference for a planar or near-planar conformation. The trans (or E) conformation, where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, is generally more stable than the cis (or Z) conformation due to reduced steric hindrance.

Intramolecular Interactions: The presence of the two amino groups on the diaminophenyl ring introduces the possibility of intramolecular hydrogen bonding. For instance, the amino group at the 2-position could potentially form a hydrogen bond with the carbonyl oxygen of the amide group. Such an interaction would significantly influence the conformational preference, favoring a more planar arrangement of that portion of the molecule.

Potential Energy Surface: A thorough computational study would map the potential energy surface by systematically varying the key dihedral angles. This would reveal the low-energy conformers, the transition states connecting them, and the energy barriers for conformational changes.

While specific research detailing these aspects for this compound is not readily found, studies on structurally related compounds provide a framework for what might be expected. For instance, investigations into various substituted benzanilides often report on the degree of non-planarity and the preferred orientation of the substituent groups.

Without specific computational studies, a data table detailing the conformational landscape of this compound cannot be provided. Such a table would typically include:

Conformer: An identifier for each stable conformation.

Relative Energy (kcal/mol): The energy of each conformer relative to the most stable one.

Key Dihedral Angles (°): The angles defining the orientation of the phenyl ring, the amide group, and the diaminophenyl ring.

Population (%): The predicted population of each conformer at a given temperature, based on their relative energies.

Future computational chemistry studies employing methods such as Density Functional Theory (DFT) would be necessary to fully elucidate the conformational landscape of this compound and provide the detailed, quantitative data required for a complete analysis.

Structure Activity Relationship Sar Studies of N 2,4 Diaminophenyl Benzamide Derivatives

Design Principles for Systematic Substituent Variation

The design of N-(2,4-diaminophenyl)benzamide derivatives for SAR studies is guided by the principle of systematic variation. This involves modifying specific parts of the molecule to probe the chemical space around the core scaffold. The primary sites for substitution are the benzoyl ring and the diaminophenyl ring.

Key design strategies include:

Benzoyl Ring Substitution: Introducing various substituents at the ortho, meta, and para positions of the benzoyl ring to investigate the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics (small vs. bulky groups).

Amine Group Modification: The primary amino groups at positions 2 and 4 are key interaction points, often involved in hydrogen bonding. These can be acylated, alkylated, or incorporated into heterocyclic systems to alter basicity, lipophilicity, and hydrogen-bonding capacity. Studies on related aminobutyl-benzamides have shown that having a tertiary nitrogen is beneficial for receptor binding. nih.gov

The following table outlines potential systematic variations for SAR studies of this compound.

| Molecular Scaffold Position | Type of Variation | Rationale |

| Benzoyl Ring (Positions 2', 3', 4') | Electronic (e.g., -Cl, -F, -OCH₃, -NO₂) | To probe the necessity of electron-rich or electron-poor aromatic rings for activity. |

| Steric (e.g., -CH₃, -tBu, -Ph) | To determine the size constraints of the binding pocket. | |

| H-Bonding (e.g., -OH, -NH₂) | To introduce new hydrogen bond donor/acceptor sites. | |

| Diaminophenyl Ring (Positions 3, 5, 6) | Halogenation (e.g., -F, -Cl) | To alter electronic properties and potentially engage in halogen bonding. |

| Alkylation (e.g., -CH₃) | To explore hydrophobic pockets and influence conformation. | |

| Amine Groups (Positions 2, 4) | N-Alkylation | To modify basicity and steric profile, which can be crucial for receptor affinity. nih.gov |

| Acylation | To neutralize basicity and introduce different functional groups. |

Correlation of Structural Modifications with Molecular Interaction Profiles

Each structural change made to the this compound scaffold directly impacts its interaction profile with its biological target. These interactions, which include hydrogen bonds, electrostatic (ionic) interactions, hydrophobic contacts, and π-π stacking, dictate the compound's binding affinity and selectivity.

For example, in related benzamide (B126) derivatives targeting the Sigma-1 receptor, a slight conformational shift resulting from a structural modification was found to enhance an ionic interaction with an aspartate residue (Asp126) and create a new hydrogen bond with a tyrosine residue (Tyr103), contributing to improved affinity. mdpi.com Similarly, studies on aryl benzamide derivatives have identified key interactions, such as hydrogen bonds and π-π stacking with tryptophan residues (Trp945), as crucial for stabilizing the ligand in the binding pocket. nih.gov

Analysis of N-(2-aminophenyl)benzamide derivatives has shown that the presence of electrostatic descriptors with a positive coefficient near the amide and phenyl groups, and descriptors with negative coefficients on a substituted aromatic ring, indicates that electronegative groups should be substituted on the aromatic ring for better activity. sphinxsai.com

The table below correlates potential structural modifications to the this compound core with their likely effects on molecular interactions.

| Structural Modification | Example Substituent | Likely Impact on Molecular Interaction |

| Addition of H-bond donor/acceptor | -OH, -NH₂ at position 4' | Formation of new hydrogen bonds with polar residues in the binding site. |

| Introduction of a basic nitrogen | Pyrrolidine instead of an amine | Creation of a salt bridge with an acidic residue like Aspartate or Glutamate. mdpi.com |

| Increase in aromatic surface area | -Ph at position 5 | Enhanced π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov |

| Addition of bulky, non-polar group | -tBu at position 4' | Increased hydrophobic (van der Waals) interactions within a non-polar pocket. |

| Introduction of an electronegative atom | -F at position 5 | Altered electrostatic potential and potential for halogen bonding. |

Computational Approaches to SAR (e.g., Thinking in Terms of SAR - T-SAR)

Computational chemistry provides powerful tools for understanding and predicting the SAR of this compound derivatives. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in correlating physicochemical properties with biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly insightful. nih.gov These methods analyze the steric and electrostatic fields surrounding a set of aligned molecules to derive a mathematical model that explains their activity differences. nih.govsphinxsai.com

For a series of N-(2-aminophenyl)benzamide derivatives, a Molecular Field Analysis (MFA) was used to build a 3D-QSAR model. sphinxsai.com This involved:

Alignment: Superimposing the derivatives based on a common substructure.

Field Calculation: Placing the aligned molecules in a 3D grid and calculating the steric and electrostatic interaction energies at each grid point with a probe atom. sphinxsai.com

Correlation: Using statistical methods like Partial Least Squares (PLS) to correlate the variations in these fields with the observed biological activities (e.g., pIC50 values). sphinxsai.com

The resulting 3D-QSAR models generate contour maps that visualize regions where specific properties are favorable or unfavorable for activity. For instance, a map might show a green-colored region, indicating that bulky substituents are favored there, while a nearby red-colored region might indicate that bulky groups are detrimental to activity. sphinxsai.com This provides a clear roadmap for designing more potent analogs.

Influence of Molecular Conformation on Receptor Binding

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a receptor. This compound is a flexible molecule with several rotatable bonds, particularly the amide bond and the bonds connecting the rings to the amide linker. The preferred conformation can be heavily influenced by the substituents on the rings.

Studies on related benzamide structures have demonstrated the profound impact of conformational constraint. In one series of aminobutyl-benzamides, replacing a flexible, open-chain amine with a constrained tetrahydroisoquinoline ring led to a dramatic 1700-fold increase in affinity for the σ2 receptor, highlighting that a constrained ring system can be crucial for potent and selective binding. nih.gov

Molecular modeling studies suggest that substituent modifications can collectively determine the orientation of the different rings, leading to a conformational switch within the receptor's binding pocket. rsc.org This switch can even change a molecule's function from an antagonist to an agonist. rsc.org For this compound derivatives, introducing bulky groups could create steric hindrance that restricts rotation around key bonds, locking the molecule into a more "bioactive" conformation that fits optimally into the target's binding site.

Development of Predictive Models for Analog Design

A primary goal of SAR studies is to develop predictive models that can accurately forecast the biological activity of new, yet-to-be-synthesized compounds. These models, typically generated through QSAR analysis, are invaluable for prioritizing synthetic efforts and designing more effective analogs.

The process involves creating a training set of compounds with known activities to build the model, and a test set of different compounds to validate its predictive power. A statistically robust and predictive QSAR model was generated for a series of N-(2-aminophenyl)benzamide derivatives targeting HDAC2. sphinxsai.com The quality of a QSAR model is assessed by several statistical metrics:

r² (Correlation Coefficient): Measures how well the model fits the training data.

r²cv or Q² (Cross-Validated r²): Assesses the model's internal predictivity through cross-validation techniques.

r²pred (Predictive r²): Measures the model's ability to predict the activity of an external test set of compounds.

The table below shows the statistical results for a highly predictive 3D-QSAR model developed for N-(2-aminophenyl)benzamide derivatives, demonstrating its validity. sphinxsai.com

| Model Type | Statistical Method | r² (Goodness of Fit) | r²cv (Internal Predictivity) | r²pred (External Predictivity) |

| 3D-QSAR (MFA) | Genetic Function Approximation | 0.927 | 0.815 | 0.845 |

These validated models, including those built with advanced machine learning techniques, can screen virtual libraries of thousands of potential this compound analogs, allowing researchers to focus on synthesizing only the most promising candidates. frontiersin.org

Molecular Interactions with Biological Targets: Mechanistic Insights

Identification and Validation of Molecular Targets (e.g., Histone Deacetylases)

The primary molecular targets identified for the N-(2-aminophenyl)benzamide class of compounds are zinc-dependent histone deacetylases (HDACs). frontiersin.org HDACs are a family of enzymes crucial for epigenetic regulation through the removal of acetyl groups from histone and non-histone proteins. frontiersin.org The N-(2-aminophenyl)benzamide moiety serves as a key pharmacodynamic group that shows enhanced selectivity for Class I HDACs, which include HDAC1, HDAC2, and HDAC3. frontiersin.orgmdpi.com

Validation of HDACs as the direct targets for these benzamide (B126) derivatives has been established through several lines of evidence:

Enzymatic Assays : Direct measurement of enzyme inhibition shows that these compounds potently inhibit the activity of specific HDAC isoforms. For instance, derivatives of N-(2-aminophenyl)benzamide have demonstrated nanomolar inhibitory concentrations (IC50) against HDAC1 and HDAC2. nih.gov A novel derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, showed Class I selectivity with IC50 values of 95.2 nM, 260.7 nM, and 255.7 nM against HDAC1, HDAC2, and HDAC3, respectively. nih.gov

Cellular Analysis : Treatment of cancer cell lines with these inhibitors leads to downstream effects consistent with HDAC inhibition, such as the hyperacetylation of histones. medchemexpress.com

Structural Biology : Co-crystallization and molecular modeling studies have confirmed the binding of these inhibitors within the catalytic site of HDAC enzymes. acs.org

These inhibitors are particularly noted for their selectivity for Class I HDACs over other classes, a property attributed to the unique N-(2-aminophenyl)benzamide structure. frontiersin.orgmdpi.com

Molecular Docking Simulations for Binding Mode Analysis

Molecular docking simulations have been instrumental in visualizing and understanding how N-(2-aminophenyl)benzamide derivatives interact with HDACs at an atomic level. acs.org These computational studies provide a model for the binding pose and interactions of the ligand within the enzyme's active site. researchgate.net

Characterization of Ligand-Target Binding Sites

Docking studies reveal that N-(2-aminophenyl)benzamide inhibitors bind within the catalytic tunnel of the HDAC enzyme. nih.gov The core benzamide structure positions itself deep inside the active site pocket, which is a narrow channel leading to a catalytic zinc ion (Zn2+). acs.orgpku.edu.cn

Key features of the binding site and ligand orientation include:

The Zinc Binding Group (ZBG) : The o-aminoanilide portion of the molecule acts as the ZBG, orienting itself to chelate the catalytic Zn2+ ion at the base of the active site pocket. acs.org

The Linker : The benzamide's phenyl ring acts as a linker that occupies the hydrophobic tunnel of the active site. This region is often flanked by phenylalanine residues (e.g., Phe150 and Phe205 in HDAC1), creating favorable π-π stacking interactions with the inhibitor's aromatic ring. nih.gov

The Cap Group : Various functional groups attached to the benzamide ring (the "cap") extend towards the surface of the enzyme, interacting with residues at the rim of the catalytic site. These interactions are crucial for determining the inhibitor's potency and isoform selectivity. acs.org

Quantitative Prediction of Binding Affinities

Molecular docking programs are used to predict the binding affinity of inhibitors, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol). These scores help in ranking potential inhibitors and prioritizing them for synthesis and biological testing.

For example, in a study of designed N-(2-aminophenyl)benzamide derivatives targeting HDAC2, several compounds showed high predicted binding energies. The top compounds, such as N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide, exhibited binding energies of up to 83.7 kcal/mol, significantly higher than reference inhibitors like SAHA (42.5 kcal/mol) and MS-275 (40.4 kcal/mol), suggesting a stronger interaction with the target. researchgate.net

| Compound | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|

| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide | 83.7 | researchgate.net |

| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-vinylbenzamide | 81.6 | researchgate.net |

| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)-4-methylbenzamide | 76.7 | researchgate.net |

| SAHA (Reference) | 42.5 | researchgate.net |

| MS-275 (Reference) | 40.4 | researchgate.net |

Elucidation of Molecular Recognition Mechanisms

The binding of N-(2-aminophenyl)benzamide inhibitors to HDACs is stabilized by a combination of specific molecular interactions. These recognition mechanisms are crucial for the inhibitor's affinity and selectivity. nih.gov

Chelation with Zinc Ion : The primary interaction is the chelation of the catalytic Zn2+ ion by the o-aminoanilide group. This interaction is fundamental to the inhibitory mechanism of most HDAC inhibitors, effectively blocking the enzyme's catalytic activity. nih.gov

Hydrogen Bonds : Hydrogen bonds are formed between the inhibitor and key amino acid residues in the active site. Docking studies consistently show hydrogen bond interactions with residues such as Gly154, His146, and Cys156 in HDAC2. researchgate.net These bonds help to anchor the inhibitor in the correct orientation for optimal binding.

Hydrophobic and Van der Waals Interactions : The aromatic rings of the benzamide scaffold fit snugly into the hydrophobic tunnel of the active site. This positioning allows for favorable hydrophobic and van der Waals interactions with the side chains of surrounding amino acid residues, particularly the phenylalanine residues that line the tunnel. acs.org

π-π Stacking : The phenyl ring of the benzamide linker often engages in π-π stacking interactions with the aromatic rings of phenylalanine residues within the binding pocket, further stabilizing the ligand-enzyme complex. nih.gov

Mechanistic Studies of Enzyme Inhibition

The N-(2-aminophenyl)benzamide scaffold functions as a potent, typically reversible, competitive inhibitor of Class I HDAC enzymes. The mechanism of inhibition is centered on the direct occlusion of the enzyme's active site.

The catalytic mechanism of HDACs involves a zinc-activated water molecule that attacks the acetyl group on the lysine (B10760008) substrate. nih.gov Benzamide inhibitors block this process by displacing the activated water molecule and directly coordinating with the zinc ion via their zinc-binding group. nih.gov This binding prevents the substrate from accessing the catalytic machinery, thereby halting the deacetylation reaction. The affinity of the zinc-binding group for the zinc ion is a primary determinant of the inhibitor's potency. researchgate.net

The selectivity of these compounds for Class I HDACs is attributed to the specific shape and chemical environment of the active site tunnel and rim, which can accommodate the benzamide structure more favorably than the active sites of other HDAC classes. acs.org

Influence of Stereochemistry and Chirality on Target Interactions

While the core N-(2-aminophenyl)benzamide structure is achiral, the introduction of chiral centers, often in the "cap" group, can have a significant impact on target interactions and isoform selectivity. The three-dimensional arrangement of atoms in a chiral inhibitor can lead to more precise and favorable interactions with the asymmetric environment of the enzyme's active site.

Studies on derivatives incorporating chiral oxazoline (B21484) capping groups have demonstrated that stereochemistry plays a crucial role in HDAC inhibition. acs.org In one extensive study, different stereoisomers of the same compound exhibited varied potencies and selectivities. For example, compound 15k , a specific enantiopure inhibitor, showed potent, low-nanomolar inhibition of HDAC3-NCoR2 (IC50 = 6 nM) while being significantly less active against other isoforms, highlighting its Class I selectivity. acs.org This demonstrates that a specific stereochemical configuration can optimize the interactions with the target protein, leading to enhanced potency and selectivity. This was the first major study to extensively investigate the effect of stereochemistry on HDAC inhibition by this class of compounds. acs.org

| HDAC Isoform | IC50 (nM) | Reference |

|---|---|---|

| HDAC1 | 80 | acs.org |

| HDAC2 | 110 | acs.org |

| HDAC3-NCoR2 | 6 | acs.org |

| HDAC8 | 25,000 | acs.org |

| HDAC10 | >4,000 | acs.org |

| HDAC11 | >2,000 | acs.org |

| Other HDACs (4, 5, 6, 7, 9) | >100,000 | acs.org |

Lack of Publicly Available Data on the Crystal Engineering and Solid-State Chemistry of N-(2,4-diaminophenyl)benzamide

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available information to fulfill the request for an article on the "Crystal Engineering and Solid-State Chemistry of this compound" based on the specified outline.

The generation of a thorough, informative, and scientifically accurate article as requested is contingent upon the existence of primary research data, particularly a solved single crystal X-ray diffraction structure. This foundational data is essential for a detailed discussion of the compound's solid-state chemistry.

Searches for specific experimental data related to this compound yielded no results for the following critical areas:

Crystal Engineering and Solid State Chemistry of N 2,4 Diaminophenyl Benzamide

Organic Solid-State Reactivity and Transformations:No research has been published detailing the reactivity or transformations of this compound in the solid state.

While information exists for other substituted benzamide (B126) derivatives, the strict requirement to focus solely on N-(2,4-diaminophenyl)benzamide prevents the use of analogous data. Constructing an article based on related compounds would be speculative and would not adhere to the scientific accuracy required. Therefore, until primary research on the solid-state properties of this compound is conducted and published, it is not possible to generate the requested content.

Coordination Chemistry of N 2,4 Diaminophenyl Benzamide As a Ligand

Synthesis and Characterization of Metal Complexes (e.g., with Mn(II), Cu(II), Ni(II), Cd(II), Zn(II), Fe(III))

The synthesis of metal complexes with N-(2,4-diaminophenyl)benzamide can typically be achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. sbmu.ac.ir The choice of solvent is crucial and often involves alcohols, such as methanol (B129727) or ethanol (B145695), or other coordinating solvents like dimethylformamide (DMF), to facilitate the dissolution of both the ligand and the metal salt. The reaction is commonly carried out under reflux to ensure completion.

A general synthetic procedure would involve dissolving this compound in a hot alcoholic solution and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of Mn(II), Cu(II), Ni(II), Cd(II), Zn(II), or Fe(III)) dropwise with stirring. The resulting mixture is then refluxed for several hours, during which the metal complex may precipitate out of the solution. sbmu.ac.ir The solid product can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried.

The characterization of these newly synthesized complexes is essential to confirm their formation and elucidate their structures. Standard analytical techniques employed for this purpose include:

Elemental Analysis (CHN): To determine the empirical formula of the complex and establish the ligand-to-metal ratio.

Molar Conductivity Measurements: To ascertain the electrolytic or non-electrolytic nature of the complexes in solution. sbmu.ac.ir

Spectroscopic Methods (IR, UV-Vis, NMR): To identify the coordination sites of the ligand and to study the electronic transitions within the complex.

Magnetic Susceptibility Measurements: To determine the magnetic properties of the complexes, which provides information about the electron configuration of the metal center.

Thermal Analysis (TGA/DTA): To study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.

X-ray Diffraction (XRD): For single crystals, this technique provides definitive information about the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal ion. For polycrystalline materials, powder XRD can confirm phase purity. mdpi.com

A summary of the expected synthetic conditions and characterization methods is presented in the table below.

| Metal Ion | Typical Metal Salt | Expected Ligand-to-Metal Ratio | Characterization Techniques |

| Mn(II) | MnCl₂·4H₂O | 1:1 or 2:1 | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility, TGA |

| Cu(II) | Cu(CH₃COO)₂·H₂O | 1:1 or 2:1 | Elemental Analysis, IR, UV-Vis, EPR, Magnetic Susceptibility, XRD |

| Ni(II) | Ni(NO₃)₂·6H₂O | 1:1 or 2:1 | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility, TGA |

| Cd(II) | CdCl₂ | 1:1 or 2:1 | Elemental Analysis, IR, ¹H & ¹³C NMR, TGA, XRD |

| Zn(II) | Zn(CH₃COO)₂·2H₂O | 1:1 or 2:1 | Elemental Analysis, IR, ¹H & ¹³C NMR, TGA, XRD |

| Fe(III) | FeCl₃ | 1:1, 2:1, or 3:1 | Elemental Analysis, IR, UV-Vis, Mössbauer, Magnetic Susceptibility |

Elucidation of Ligand Binding Modes and Coordination Geometries

This compound possesses three potential nitrogen donor atoms (two from the amino groups and one from the amide group) and one oxygen donor atom (from the carbonyl group of the amide). This multiplicity of donor sites allows for several possible binding modes.

Monodentate Coordination: The ligand could bind to a metal center through a single donor atom. While possible, this mode is less likely to be the sole interaction in the absence of competing ligands, given the potential for chelation.

Bidentate Chelation: The formation of a stable five- or six-membered chelate ring is a strong driving force in coordination chemistry. This compound can act as a bidentate ligand in several ways:

N,N-Chelation: Coordination through the nitrogen of the amino group at the 2-position and the nitrogen of the amide group.

N,O-Chelation: Coordination involving the nitrogen of the amino group at the 2-position and the oxygen of the amide carbonyl group. This is a common binding mode for similar ligands. mdpi.com

Bridging Coordination: With its multiple donor sites, the ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. For instance, one amino group could coordinate to one metal ion, while the other amino group or the amide group coordinates to a second metal ion.

The coordination geometry around the central metal ion is determined by the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. For the metal ions , several geometries are commonly observed:

Octahedral: This is a common geometry for six-coordinate complexes of Mn(II), Ni(II), and Fe(III).

Tetrahedral: Often observed for four-coordinate complexes of Zn(II), Cd(II), and sometimes Mn(II) and Fe(III).

Square Planar: Common for four-coordinate Ni(II) (especially with strong-field ligands) and Cu(II) complexes.

Square Pyramidal or Trigonal Bipyramidal: These five-coordinate geometries are also possible, particularly for Cu(II) complexes. mdpi.com

The specific binding mode and resulting coordination geometry would be definitively determined by single-crystal X-ray diffraction studies.

| Metal Ion | Likely Coordination Number(s) | Expected Geometry | Potential Binding Mode(s) |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral | Bidentate (N,O), Bridging |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral | Bidentate (N,O) |

| Ni(II) | 4, 6 | Square Planar, Octahedral | Bidentate (N,N or N,O) |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral | Bidentate (N,O), Bridging |